8-Benzyl-4-[(2Z)-3-phenylprop-2-enoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
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Description
8-Benzyl-4-[(2Z)-3-phenylprop-2-enoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a useful research compound. Its molecular formula is C24H26N2O4 and its molecular weight is 406.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.18925731 g/mol and the complexity rating of the compound is 629. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial component of the necroptosis signaling pathway, a type of programmed cell death . This pathway is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .
Mode of Action
The compound, referred to as Compound 8 in the literature, acts as an inhibitor of RIPK1 . Molecular docking analysis suggests that the benzyl groups of Compound 8 are inserted into the bottom of a deep hydrophobic pocket of RIPK1 and form T-shaped π–π interactions with His136 . This interaction inhibits the function of RIPK1, thereby modulating the necroptosis signaling pathway .
Biochemical Pathways
The compound affects the necroptosis signaling pathway, which is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . Downstream of death receptor signaling, RIPK1, RIPK3, and mixed lineage kinase domain-like (MLKL) are key components in the necroptosis signaling pathway . By inhibiting RIPK1, the compound can modulate this pathway and its downstream effects .
Result of Action
The inhibition of RIPK1 by the compound can prevent the activation of necroptosis, a form of programmed cell death . This can potentially alleviate the pathophysiological disorders associated with necroptosis, including inflammatory, neurodegenerative, infectious, and malignant diseases .
Properties
IUPAC Name |
8-benzyl-4-[(Z)-3-phenylprop-2-enoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c27-22(12-11-19-7-3-1-4-8-19)26-21(23(28)29)18-30-24(26)13-15-25(16-14-24)17-20-9-5-2-6-10-20/h1-12,21H,13-18H2,(H,28,29)/b12-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUBZBHURCXLNP-QXMHVHEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C=CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12N(C(CO2)C(=O)O)C(=O)/C=C\C3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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